molecular formula C17H28N2O3S B2643823 N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide CAS No. 899996-92-0

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide

Cat. No.: B2643823
CAS No.: 899996-92-0
M. Wt: 340.48
InChI Key: MVTACKKWKDAZRX-UHFFFAOYSA-N
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Description

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a sulfamoyl group and an ethyl chain. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide typically involves the reaction of benzoyl chloride with N,N-diisobutylsulfamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions, including temperature and solvent choice, can be optimized to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.

Scientific Research Applications

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct biological activities.

    N-benzimidazol-2yl benzamide analogues: These compounds are structurally related and are studied for their potential as glucokinase activators.

Uniqueness

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide is unique due to its specific combination of a sulfamoyl group and an ethyl chain attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-14(2)12-19(13-15(3)4)23(21,22)11-10-18-17(20)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTACKKWKDAZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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